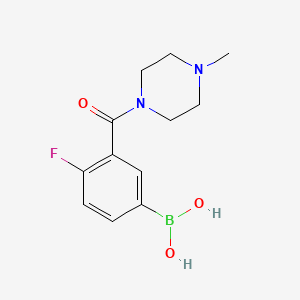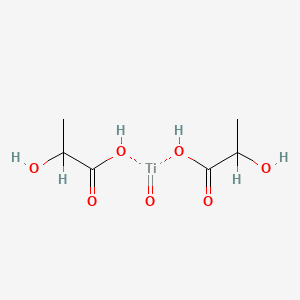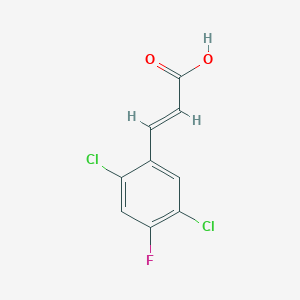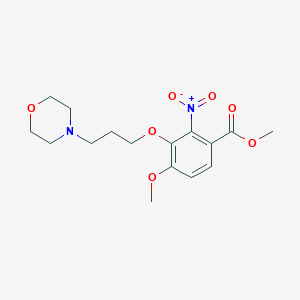
(1S,2R)-2-anilino-1,2-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-anilino-1,2-diphenylethanol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable molecule for various applications in scientific research and industry. The compound consists of an aniline group attached to a diphenylethanol backbone, with specific stereochemistry at the 1 and 2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-anilino-1,2-diphenylethanol typically involves the reaction of aniline with a suitable precursor, such as a diphenylethanol derivative. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. For example, the reaction of aniline with (1S,2R)-2-phenylcyclohexanol under specific conditions can yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-anilino-1,2-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
(1S,2R)-2-anilino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of (1S,2R)-2-anilino-1,2-diphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid
- (1S,2R)-2-fluorocyclopropylmethanol
Uniqueness
(1S,2R)-2-anilino-1,2-diphenylethanol is unique due to its specific stereochemistry and the presence of both an aniline group and a diphenylethanol backbone. This combination of structural features makes it a versatile compound with diverse applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C20H19NO |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(1S,2R)-2-anilino-1,2-diphenylethanol |
InChI |
InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H/t19-,20+/m1/s1 |
Clé InChI |
YSXHSIGXGNGIRZ-UXHICEINSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)



